2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid
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Overview
Description
(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound that features a unique structure combining a thiazolidinone ring, a phenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common route includes the condensation of 2-methoxy-4-formylphenoxyacetic acid with 4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The phenoxyacetic acid moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-methylphenoxy)acetic acid: Similar in structure but lacks the thiazolidinone ring.
2-methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the phenoxyacetic acid moiety.
Uniqueness
(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a thiazolidinone ring and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16N2O5S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H16N2O5S/c1-25-15-9-12(7-8-14(15)26-11-17(22)23)10-16-18(24)21-19(27-16)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,23)(H,20,21,24)/b16-10- |
InChI Key |
URLASOHMRNOFRQ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O |
Origin of Product |
United States |
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